molecular formula C12H20Cl2N2O B13602567 Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride

Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride

Cat. No.: B13602567
M. Wt: 279.20 g/mol
InChI Key: HKVUOOZSPNLIKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride (chemical formula: C₁₂H₁₈N₂O·2HCl) is a dihydrochloride salt of a secondary amine featuring a benzyl group substituted with a morpholine ring at the ortho position. Its SMILES string (CNCC1=CC=CC=C1N2CCOCC2) and InChIKey (HUJGEEUTLCYING-UHFFFAOYSA-N) confirm the structural arrangement .

Properties

Molecular Formula

C12H20Cl2N2O

Molecular Weight

279.20 g/mol

IUPAC Name

N-methyl-1-(2-morpholin-4-ylphenyl)methanamine;dihydrochloride

InChI

InChI=1S/C12H18N2O.2ClH/c1-13-10-11-4-2-3-5-12(11)14-6-8-15-9-7-14;;/h2-5,13H,6-10H2,1H3;2*1H

InChI Key

HKVUOOZSPNLIKH-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=CC=C1N2CCOCC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride typically involves the reaction of {[2-(morpholin-4-yl)phenyl]methyl}amine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from ethanol to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve additional steps such as distillation and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Structural and Physicochemical Properties of Selected Compounds
Compound Name (Dihydrochloride Salts) Molecular Formula Molecular Weight (g/mol) Key Structural Features Hydrogen Bond Donors/Acceptors LogP (Estimated)
Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine C₁₂H₁₈N₂O·2HCl 309.23 Ortho-substituted benzyl-morpholine, methylamine 3 donors, 4 acceptors ~1.2
{2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine () C₁₃H₂₀N₂O₂·2HCl 309.23 Phenoxyethyl linker, morpholinylmethyl 3 donors, 5 acceptors ~0.8
4-[[2-(Aminomethyl)morpholin-4-yl]methyl]benzonitrile () C₁₃H₁₆N₄O·2HCl 337.26 Benzonitrile substituent, aminomethyl-morpholine 4 donors, 6 acceptors ~0.5
[(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine () C₁₃H₂₂Cl₂N₃O 271.79 Pyridine core, ethyl-morpholine chain 3 donors, 5 acceptors ~1.0
Key Observations:
  • Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine has a compact structure with ortho-substitution, favoring π-π stacking interactions in aromatic binding pockets. Its moderate LogP (~1.2) suggests balanced lipophilicity for membrane permeability .
  • The benzonitrile derivative () exhibits higher polarity (LogP ~0.5) due to the electron-withdrawing nitrile group, which may improve binding specificity but reduce CNS penetration .
  • The pyridine-containing analog () leverages aromatic nitrogen for hydrogen bonding, while its ethyl chain increases conformational flexibility .
Bioactivity and Target Engagement
  • Morpholine derivatives are often utilized to modulate solubility and mimic natural substrates in enzymes (e.g., kinases, GPCRs). The ortho-substituted benzyl-morpholine in the target compound may favor interactions with hydrophobic pockets in targets like serotonin or dopamine receptors .
  • Benzonitrile derivatives () are frequently employed in protease inhibitors due to their ability to form dipole-dipole interactions, as seen in HIV protease inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.